molecular formula C7H13ClN4O B1489921 (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823247-22-8

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No. B1489921
M. Wt: 204.66 g/mol
InChI Key: YXVPQSMKXABHPQ-UHFFFAOYSA-N
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Description

(1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, also known as Azetidine-3-methanol hydrochloride, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of azetidine, which is an organic heterocyclic compound containing four carbon atoms and two nitrogen atoms. Azetidine-3-methanol hydrochloride is a white solid that is soluble in water and has a melting point of approximately 170°C.

Scientific Research Applications

Anticancer Activity

Derivatives of aziridine and 1,2,3-triazole hybrids have been synthesized and evaluated for their anticancer activities. These compounds exhibit significant anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells. The synthesis involves a one-pot reaction, showcasing the potential of such structures in cancer research (Hong-Ru Dong, Jian-Guo Wu, 2018).

Corrosion Inhibition

1,2,3-Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic mediums. These studies reveal that triazole derivatives can effectively protect mild steel surfaces from corrosion, highlighting their importance in materials science and engineering (Qisheng Ma, Sijun Qi, Xiaohong He, Yongming Tang, Gang Lu, 2017).

Catalytic Applications

Tris(triazolyl)methanol derivatives have been synthesized and shown to form stable complexes with copper, which catalyze the Huisgen 1,3-dipolar cycloaddition efficiently. These findings are crucial for synthetic chemistry, offering a new catalyst system for various organic reactions (Salih Ozcubukcu, Erhan Ozkal, C. Jimeno, M. A. Pericàs, 2009).

Anti-Tubercular Agents

Azetidinone derivatives incorporating 1,2,4-triazole have been designed, synthesized, and evaluated for anti-tubercular activity. The research involved in silico designing and molecular docking to identify potential drug candidates. Certain derivatives exhibited good anti-tubercular activity, contributing to the search for new treatments against Mycobacterium tuberculosis (B. Thomas, D. George, J. Harindran, 2014).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its particular structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols23.


properties

IUPAC Name

[1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVPQSMKXABHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=C(N=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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